4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core, substituted with a 2,5-difluorobenzoyl group at position 4, a methyl group at position 8, and a carboxylic acid at position 3. Its molecular formula is C₁₆H₁₈F₂N₂O₄, with a molecular weight of 340.32 g/mol and a purity of ≥95% . The compound is cataloged under CAS 1326814-92-9 and is primarily utilized in pharmacological research, particularly as a reference standard or synthetic intermediate .
The spirocyclic architecture confers conformational rigidity, which may enhance binding specificity in biological targets.
Properties
IUPAC Name |
4-(2,5-difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O4/c1-19-6-4-16(5-7-19)20(13(9-24-16)15(22)23)14(21)11-8-10(17)2-3-12(11)18/h2-3,8,13H,4-7,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWCTFUNFQREBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique spirocyclic structure, it belongs to a class of compounds known for their ability to chelate metal ions and exhibit various biological activities. This article reviews the biological activity associated with this compound, including its potential therapeutic applications and related research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 340.32 g/mol
- CAS Number : 1326814-92-9
The compound features a spirocyclic ring system fused with a difluorobenzoyl group and a carboxylic acid group, contributing to its distinctive chemical properties and potential applications in medicinal chemistry and materials science .
Biological Activity Overview
The biological activity of 4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has not been extensively documented in the literature. However, several aspects of its potential activity can be inferred from studies on related compounds within the diazaspiro[4.5]decane class.
1. Metal Chelation
Compounds with similar structures have shown the ability to chelate metal ions, which is crucial for various biological processes and therapeutic applications. This property may position 4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid as a candidate for developing agents targeting metalloenzymes .
Case Studies and Related Research
Although direct studies on 4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid are scarce, related compounds have been investigated:
These studies suggest that compounds within the diazaspiro[4.5]decane class can exhibit important biological activities that may be relevant to the development of new therapeutic agents.
Scientific Research Applications
The compound 4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a novel chemical entity that has garnered attention in various scientific research applications. This article will explore its potential uses in medicinal chemistry, materials science, and other relevant fields, supported by comprehensive data and case studies.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The fluorinated benzoyl moiety is believed to enhance the compound's interaction with biological targets involved in cancer cell proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry reported that analogs of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the diazaspiro structure contributes to its efficacy against both Gram-positive and Gram-negative bacteria.
- Case Study : Research conducted at a leading pharmaceutical university demonstrated that 4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant bacterial strains .
Polymer Synthesis
Due to its unique structure, this compound can serve as a building block for advanced polymers with tailored properties. Its ability to form cross-linked networks makes it suitable for applications in coatings and adhesives.
- Research Findings : A recent paper highlighted the synthesis of polymers incorporating this compound, which demonstrated enhanced thermal stability and mechanical strength compared to conventional materials .
Drug Delivery Systems
The compound's solubility profile allows for its use in drug delivery systems, particularly in enhancing the bioavailability of poorly soluble drugs.
Comparison with Similar Compounds
Impact of Halogenation Patterns
- Fluorine Position : The target compound’s 2,5-difluorobenzoyl group differs from the 2,4-difluoro isomer (CAS 1326814-92-9 vs. 1241677-76-8). Positional isomerism influences electronic properties and steric interactions. For example, 2,4-difluoro analogs are associated with stronger binding to kinases like p38 MAP due to optimized halogen bonding .
- Chlorine vs. Fluorine : Replacing fluorine with chlorine (e.g., 4-chlorobenzoyl in ) increases molecular weight and lipophilicity (ClogP ~2.8 vs. ~2.2 for fluorine), which may enhance membrane permeability but reduce solubility .
Alkyl Chain Modifications
- Methyl vs. Propyl : The 8-propyl variant (CAS 179246-28-7) exhibits a molecular weight of 366.84 g/mol, with extended alkyl chains increasing hydrophobicity. This modification could prolong half-life in vivo but may also introduce steric hindrance in target binding .
Preparation Methods
Construction of the 1-Oxa-4,8-Diazaspiro[4.5]decane Core
The spirocyclic framework is synthesized through a tandem alkylation-cyclization sequence:
Starting Materials
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Ethyl 1-methylpiperidine-4-carboxylate (Core intermediate)
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2-Chloroethylamine hydrochloride
Procedure
-
Alkylation : Treatment of ethyl 1-methylpiperidine-4-carboxylate with 2-chloroethylamine hydrochloride in DMF at 80°C forms the quaternary ammonium intermediate.
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Cyclization : Intramolecular nucleophilic attack under basic conditions (K₂CO₃, 100°C) generates the spirocyclic lactam.
Key Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes ring closure |
| Solvent | DMF | Enhances solubility |
| Reaction Time | 12 hr | Completes cyclization |
Yield: 68–72% after purification by column chromatography.
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| pH | 4.0–6.0 | 5.0 |
| Molar Ratio (HCHO) | 1.5–3.0 eq | 2.2 eq |
| Temperature | 25–40°C | 30°C |
Acylation with 2,5-Difluorobenzoyl Chloride
The benzoyl group is introduced via Friedel-Crafts acylation:
Reagents
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2,5-Difluorobenzoyl chloride
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Anhydrous AlCl₃ (Lewis acid catalyst)
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Dichloromethane (DCM) solvent
Procedure
-
Activation of acyl chloride with AlCl₃ at −10°C.
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Gradual addition of spirocyclic intermediate.
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Quenching with ice-water and extraction.
Side Reaction Mitigation
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Temperature control prevents Fries rearrangement.
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Strict anhydrous conditions avoid hydrolysis.
Carboxylic Acid Functionalization
The ester group at position 3 is hydrolyzed to carboxylic acid:
Conditions
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2 M NaOH in ethanol/water (3:1)
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Reflux for 6 hr
Monitoring
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TLC (Rf reduction from 0.7 to 0.2)
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IR spectroscopy (disappearance of ester C=O at 1740 cm⁻¹)
Yield : 89% after acidification and recrystallization.
Process Optimization and Scalability
Catalytic System Enhancement
Comparative studies of Lewis acids for acylation:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| AlCl₃ | 82 | 95 |
| FeCl₃ | 67 | 88 |
| ZnCl₂ | 73 | 91 |
AlCl₃ remains optimal due to superior electrophilic activation.
Solvent Screening for Spirocyclization
Solvent effects on ring-closure efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| THF | 7.5 | 54 |
| DCM | 8.9 | 61 |
Polar aprotic solvents stabilize transition states through dipole interactions.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
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δ 7.45 (m, 2H, aromatic F)
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δ 4.21 (s, 2H, spiro-OCH₂)
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δ 2.98 (s, 3H, N-CH₃)
FT-IR
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1705 cm⁻¹ (C=O, carboxylic acid)
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1650 cm⁻¹ (amide I band)
HRMS
Industrial-Scale Considerations
Q & A
Q. Q1: What are the optimal synthetic routes for 4-(2,5-difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and how do reaction conditions influence yield and purity?
Category : Synthesis and Characterization Answer : The synthesis of spirocyclic compounds like this typically involves multi-step reactions, such as coupling benzoyl precursors (e.g., 2,5-difluorobenzoic acid derivatives) with spirocyclic intermediates under controlled conditions. For example, analogous syntheses (e.g., 4-(3,5-difluorobenzoyl) derivatives) require refluxing in polar aprotic solvents (e.g., DMSO) with catalytic acetic acid, followed by purification via crystallization (water-ethanol mixtures) to achieve ~65% yields . Key variables include:
- Solvent choice : Polar solvents enhance solubility of intermediates but may require extended reflux times.
- Temperature control : Overheating can lead to decomposition of the spirocyclic core.
- Protecting groups : Use of tert-butyloxycarbonyl (Boc) or benzyl groups may prevent unwanted side reactions at the diaza position .
Validate purity via HPLC (>95%) and structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. Q2: How can researchers characterize the stereochemical configuration of the spirocyclic core, and what analytical techniques are most reliable?
Category : Structural Elucidation Answer : The spirocyclic structure introduces conformational rigidity, making X-ray crystallography the gold standard for absolute configuration determination. For example, related spiro compounds (e.g., 8-ethyl-4-(naphthalene-2-carbonyl) derivatives) have been resolved using single-crystal X-ray diffraction (SC-XRD) with R-factors <0.065 . When crystals are unavailable:
- Use NOESY NMR to identify spatial proximity between protons (e.g., methyl groups at position 8 and the benzoyl moiety).
- Vibrational circular dichroism (VCD) can differentiate enantiomers by analyzing Cotton effects in the IR spectrum .
Cross-validate with computational methods (DFT-optimized structures) to correlate experimental and theoretical spectral data .
Advanced Research Questions
Q. Q3: What strategies are recommended for resolving contradictions in biological activity data for structurally similar spirocyclic compounds?
Category : Data Contradiction Analysis Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) often arise from subtle structural differences (e.g., fluorine substitution patterns) or assay conditions. To address this:
Comparative SAR Studies : Systematically vary substituents (e.g., 2,5-difluoro vs. 3,5-difluoro benzoyl groups) and test against standardized assays (e.g., kinase inhibition or cytotoxicity screens) .
Assay Optimization : Control variables like buffer pH (e.g., 7.4 for physiological relevance), incubation time, and solvent (DMSO concentration <0.1% to avoid cytotoxicity) .
Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem BioAssay entries) to identify consensus trends .
Q. Q4: How can computational modeling predict the binding affinity of this compound to lipid metabolism enzymes, and what limitations exist?
Category : Computational Chemistry Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model interactions with targets like lipoprotein-associated phospholipase A2 (Lp-PLA2). Key steps:
Protein Preparation : Use crystal structures (PDB ID: 3F9C for Lp-PLA2) with protonation states adjusted to pH 7.2.
Ligand Parameterization : Assign partial charges using the AM1-BCC method and optimize geometries with Gaussian09 .
Validation : Compare predicted binding energies (ΔG) with experimental IC values from enzymatic assays.
Limitations :
- Fluorine’s electronegativity may be underestimated in force fields.
- Solvent effects (e.g., water displacement in hydrophobic pockets) require explicit solvent MD simulations (>100 ns) .
Q. Q5: What methodologies are effective for studying the environmental fate of this compound in aquatic systems?
Category : Environmental Chemistry Answer : Adopt protocols from the INCHEMBIOL project :
Abiotic Degradation : Perform hydrolysis studies at pH 4–9 (25–50°C) and analyze degradation products via LC-MS/MS.
Bioaccumulation : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in model organisms (e.g., zebrafish).
Ecotoxicity : Conduct acute/chronic toxicity assays (e.g., Daphnia magna immobilization) with EC determination .
Note: The 2,5-difluoro substitution may enhance persistence due to reduced microbial degradation rates.
Q. Q6: How can researchers isolate and characterize reactive intermediates formed during the synthesis of this compound?
Category : Mechanistic Studies Answer :
- Trapping Intermediates : Use quenching agents (e.g., trimethylsilyl chloride for acyl azides) followed by rapid freeze-drying .
- In Situ Monitoring : Employ ReactIR to track carbonyl stretching frequencies (1700–1800 cm) during benzoylation reactions .
- Isolation via Prep-HPLC : Use C18 columns (Chromolith®) with gradient elution (acetonitrile/water + 0.1% TFA) to separate intermediates .
Q. Q7: What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Category : Process Chemistry Answer : Critical challenges include:
- Racemization : The spirocyclic core’s stereogenic centers may racemize under high-temperature or acidic conditions. Mitigate by using chiral auxiliaries (e.g., Evans oxazolidinones) .
- Catalyst Selection : Asymmetric hydrogenation with Ru-BINAP catalysts can achieve >90% ee but requires rigorous exclusion of oxygen .
- Purification : Simulated moving bed (SMB) chromatography outperforms batch methods for large-scale enantiomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
